
5-(3,4-Dichlorophenyl)-N-ethyl-2-oxo-3-oxazolidinecarboxamide
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Overview
Description
5-(3,4-Dichlorophenyl)-N-ethyl-2-oxo-3-oxazolidinecarboxamide is a heterocyclic compound belonging to the oxazolidinone class. Its structure comprises a five-membered oxazolidinone ring substituted with a 3,4-dichlorophenyl group at position 5 and an N-ethyl carboxamide moiety at position 3. Oxazolidinones are clinically significant due to their antibacterial properties, exemplified by drugs like linezolid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Dichlorophenyl)-N-ethyl-2-oxooxazolidine-3-carboxamide typically involves the reaction of 3,4-dichloroaniline with ethyl oxalyl chloride to form an intermediate, which is then cyclized to produce the oxazolidine ring. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to optimize the reaction conditions and improve efficiency. Quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Dichlorophenyl)-N-ethyl-2-oxooxazolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents on the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
5-(3,4-Dichlorophenyl)-N-ethyl-2-oxooxazolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(3,4-Dichlorophenyl)-N-ethyl-2-oxooxazolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s oxazolidine ring structure allows it to bind to these targets, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural similarities with two primary classes:
Oxazolidinone derivatives (e.g., linezolid, tedizolid): These feature the same core ring but differ in substituents. Linezolid, for instance, has a fluorophenyl group and a morpholine ring, contributing to its Gram-positive activity .
1,3,4-Oxadiazole-2(3H)-thione derivatives (e.g., compounds 5a–5k from ): These possess a sulfur-containing oxadiazole core instead of an oxazolidinone. They are modified via Mannich reactions with piperidine derivatives and exhibit antimicrobial and cytotoxic properties .
Table 1: Key Structural and Functional Comparisons
Role of the 3,4-Dichlorophenyl Group
The 3,4-dichlorophenyl moiety is a critical pharmacophore in both the target compound and ’s oxadiazole-thiones. In compounds 5a–5k, this group correlates with moderate to strong antimicrobial activity against Staphylococcus aureus and Escherichia coli . However, the oxazolidinone core in the target compound may confer a distinct mechanism of action (e.g., inhibition of bacterial protein synthesis) compared to the oxadiazole-thiones, which likely act via alternative pathways.
Properties
CAS No. |
34725-08-1 |
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Molecular Formula |
C12H12Cl2N2O3 |
Molecular Weight |
303.14 g/mol |
IUPAC Name |
5-(3,4-dichlorophenyl)-N-ethyl-2-oxo-1,3-oxazolidine-3-carboxamide |
InChI |
InChI=1S/C12H12Cl2N2O3/c1-2-15-11(17)16-6-10(19-12(16)18)7-3-4-8(13)9(14)5-7/h3-5,10H,2,6H2,1H3,(H,15,17) |
InChI Key |
BDYXNDWEDKZPMB-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)N1CC(OC1=O)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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